molecular formula C22H18FN5O3S B11502006 (5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11502006
M. Wt: 451.5 g/mol
InChI Key: VNUAOOQMHHBWPK-UHFFFAOYSA-N
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Description

The compound (5Z)-5-{[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]METHYLIDENE}-1-(2-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a pyrazole ring, a fluorophenyl group, and a diazinane-dione moiety, making it an interesting subject for scientific investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]METHYLIDENE}-1-(2-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]METHYLIDENE}-1-(2-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

(5Z)-5-{[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]METHYLIDENE}-1-(2-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-5-{[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]METHYLIDENE}-1-(2-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Properties

Molecular Formula

C22H18FN5O3S

Molecular Weight

451.5 g/mol

IUPAC Name

5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-1-(2-fluorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C22H18FN5O3S/c1-13-18(21(31)28(26(13)2)14-8-4-3-5-9-14)24-12-15-19(29)25-22(32)27(20(15)30)17-11-7-6-10-16(17)23/h3-12,30H,1-2H3,(H,25,29,32)

InChI Key

VNUAOOQMHHBWPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(N(C(=S)NC3=O)C4=CC=CC=C4F)O

Origin of Product

United States

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